molecular formula C6H5N3O2S B13513031 2-Cyanopyridine-4-sulfonamide

2-Cyanopyridine-4-sulfonamide

Cat. No.: B13513031
M. Wt: 183.19 g/mol
InChI Key: DHFJFIBLKDBVJW-UHFFFAOYSA-N
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Description

2-Cyanopyridine-4-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyano group at the 2-position and a sulfonamide group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanopyridine-4-sulfonamide typically involves the introduction of the cyano and sulfonamide groups onto the pyridine ring. One common method involves the reaction of 2-cyanopyridine with sulfonamide derivatives under specific conditions. For instance, the reaction can be carried out using a suitable catalyst and solvent at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Cyanopyridine-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

2-Cyanopyridine-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyanopyridine-4-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The cyano and sulfonamide groups play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

    2-Cyanopyridine: Lacks the sulfonamide group but shares the cyano group at the 2-position.

    4-Sulfonamidopyridine: Contains the sulfonamide group at the 4-position but lacks the cyano group.

Uniqueness: 2-Cyanopyridine-4-sulfonamide is unique due to the presence of both the cyano and sulfonamide groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

Molecular Formula

C6H5N3O2S

Molecular Weight

183.19 g/mol

IUPAC Name

2-cyanopyridine-4-sulfonamide

InChI

InChI=1S/C6H5N3O2S/c7-4-5-3-6(1-2-9-5)12(8,10)11/h1-3H,(H2,8,10,11)

InChI Key

DHFJFIBLKDBVJW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1S(=O)(=O)N)C#N

Origin of Product

United States

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